tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate
CAS No.: 2223055-83-0
Cat. No.: VC16488271
Molecular Formula: C15H26BNO5
Molecular Weight: 311.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2223055-83-0 |
|---|---|
| Molecular Formula | C15H26BNO5 |
| Molecular Weight | 311.18 g/mol |
| IUPAC Name | tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
| Standard InChI | InChI=1S/C15H26BNO5/c1-13(2,3)20-12(18)17-8-9-19-11(10-17)16-21-14(4,5)15(6,7)22-16/h10H,8-9H2,1-7H3 |
| Standard InChI Key | YAQVBHHWVXILJH-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(CCO2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Identifiers
The IUPAC name for this compound is tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1161362-35-1 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C(=O)OC(C)(C)C |
| InChIKey | FEZPAKAAFAMGRA-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 361.2 g/mol |
The benzooxazine core (a six-membered ring containing oxygen and nitrogen) is substituted at position 6 with a pinacol boronate ester and at position 4 with a tert-butoxycarbonyl (Boc) protecting group .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step sequence:
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Introduction of the Boc Group: Protection of the secondary amine in 6-bromo-2,3-dihydro-1,4-benzoxazine using di-tert-butyl dicarbonate (BocO) under basic conditions.
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Miyaura Borylation: Palladium-catalyzed coupling of the brominated intermediate with bis(pinacolato)diboron (Bpin) in the presence of a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) .
Representative Reaction Conditions:
-
Catalyst: Pd(dppf)Cl (2 mol%)
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Base: KOAc (3 equiv)
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Solvent: 1,4-Dioxane, 80°C, 12 h
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Yield: 70–85%
Purification and Stability
Purification is achieved via silica gel chromatography (eluent: ethyl acetate/hexanes). The Boc group enhances stability, allowing long-term storage at –20°C under inert atmosphere. The boronate ester is moisture-sensitive, necessitating anhydrous handling .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in palladium-catalyzed cross-couplings with aryl halides to form biaryl structures. For example:
This reactivity is pivotal in constructing kinase inhibitors and fluorescent materials .
Pharmaceutical Intermediate
The benzooxazine scaffold is prevalent in drug candidates targeting neurological disorders. Functionalization at position 6 enables structure-activity relationship (SAR) studies for optimizing pharmacokinetic properties.
Physicochemical Properties
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